Methyltetrazine-amino-PEG10-CH2CH2COONHS

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

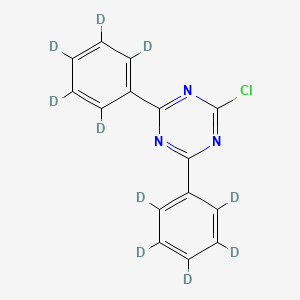

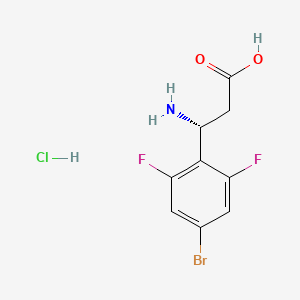

Methyltetrazine-amino-PEG10-CH2CH2COONHS is a heterobifunctional polyethylene glycol (PEG) linker. It contains a methyltetrazine group and an N-hydroxysuccinimide (NHS) ester group. The methyltetrazine group is reactive with carboxylic acids and activated esters via click chemistry, while the NHS ester reacts with amines to form stable bioconjugates.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyltetrazine-amino-PEG10-CH2CH2COONHS is synthesized through a series of chemical reactions involving the functionalization of PEG with methyltetrazine and NHS ester groups. The synthetic route typically involves the following steps:

PEG Functionalization: PEG is first functionalized with a methyltetrazine group through a reaction with a suitable methyltetrazine derivative.

NHS Ester Formation: The methyltetrazine-functionalized PEG is then reacted with N-hydroxysuccinimide and a coupling agent, such as dicyclohexylcarbodiimide (DCC), to form the NHS ester.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using the same chemical reactions as in the laboratory. The process is optimized for high yield and purity, and it is carried out under controlled conditions to ensure consistency and quality.

Analyse Chemischer Reaktionen

Types of Reactions

Methyltetrazine-amino-PEG10-CH2CH2COONHS undergoes several types of chemical reactions, including:

Click Chemistry: The methyltetrazine group reacts with carboxylic acids and activated esters via click chemistry.

Amine Coupling: The NHS ester reacts with primary amines to form stable amide bonds.

Common Reagents and Conditions

Click Chemistry: Common reagents include carboxylic acids and activated esters. The reaction is typically carried out in the presence of a catalyst, such as copper(I) iodide, under mild conditions.

Amine Coupling: Common reagents include primary amines and a coupling agent, such as DCC.

Major Products Formed

Click Chemistry: The major products are bioconjugates formed by the reaction of the methyltetrazine group with carboxylic acids or activated esters.

Amine Coupling: The major products are stable amide bonds formed by the reaction of the NHS ester with primary amines.

Wissenschaftliche Forschungsanwendungen

Methyltetrazine-amino-PEG10-CH2CH2COONHS has a wide range of scientific research applications, including:

Chemistry: It is used as a linker in the synthesis of complex molecules and bioconjugates.

Biology: It is used in the labeling and imaging of biomolecules, such as proteins and nucleic acids, through click chemistry.

Medicine: It is used in the development of targeted drug delivery systems and diagnostic agents.

Industry: It is used in the production of PEGylated compounds for various industrial applications

Wirkmechanismus

Methyltetrazine-amino-PEG10-CH2CH2COONHS exerts its effects through the following mechanisms:

Vergleich Mit ähnlichen Verbindungen

Methyltetrazine-amino-PEG10-CH2CH2COONHS is unique due to its dual functionality, allowing it to participate in both click chemistry and amine coupling reactions. Similar compounds include:

Methyltetrazine-CH2NHCO-PEG10-CH2-C≡CH: A similar PEG linker with a methyltetrazine group and an alkyne group, used for copper-free click chemistry.

Methyltetrazine-CH2NHCO-PEG10-CH2CH2COOH: A PEG linker with a methyltetrazine group and a carboxylic acid group, used for bioconjugation.

These compounds share similar functionalities but differ in their specific reactive groups, making this compound unique in its ability to react with both carboxylic acids and amines .

Eigenschaften

Molekularformel |

C38H58N6O15 |

|---|---|

Molekulargewicht |

838.9 g/mol |

IUPAC-Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C38H58N6O15/c1-31-40-42-38(43-41-31)33-4-2-32(3-5-33)30-39-34(45)8-10-49-12-14-51-16-18-53-20-22-55-24-26-57-28-29-58-27-25-56-23-21-54-19-17-52-15-13-50-11-9-37(48)59-44-35(46)6-7-36(44)47/h2-5H,6-30H2,1H3,(H,39,45) |

InChI-Schlüssel |

FSTXBHPOZSMGDF-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-Oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B14041648.png)

![methyl 2-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B14041663.png)

![2,4-dichloro-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B14041671.png)

![7-methoxy-1-[(E)-2-phenylethenyl]-9H-pyrido[3,4-b]indole](/img/structure/B14041705.png)